Chrysamine

Catalog No.
S885203
CAS No.
6472-91-9
M.F
C26H16N4Na2O6
M. Wt
526.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysamine

CAS Number

6472-91-9

Product Name

Chrysamine

IUPAC Name

disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate

Molecular Formula

C26H16N4Na2O6

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2

InChI Key

AZOPGDOIOXKJRA-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]

Synonyms

3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt, C.I. Direct Yellow 1, chrysamine, chrysamine G

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]

The exact mass of the compound Chrysamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chrysamine G (CAS 6472-91-9), often supplied as a disodium salt, is a lipophilic, bis-salicylic acid analog of the histological dye Congo Red. In neurochemical and pharmaceutical research, it is primarily procured as a high-affinity probe for β-amyloid (Aβ) aggregates and a benchmark inhibitor of Aβ-induced cytotoxicity. Its core procurement value lies in its structural modification—replacing the polar sulfonic acid groups of Congo Red with carboxylic acids—which significantly enhances its lipophilicity and enables blood-brain barrier (BBB) penetration[1]. For laboratory workflows, it serves as a critical reference standard in competitive binding assays, a positive control in neuroprotection models, and a foundational scaffold for the synthesis of PET and SPECT radiotracers targeting neurodegenerative diseases[2].

Substituting Chrysamine G with cheaper, more common in-class dyes like Congo Red fundamentally compromises assay validity in any non-histological application. Congo Red’s highly polar sulfonic acid moieties render it completely impermeable to the blood-brain barrier, restricting its utility strictly to ex vivo tissue staining [1]. Furthermore, attempting to use monomeric fragments (e.g., Half-Chrysamine G) to improve aqueous solubility results in a catastrophic loss of binding affinity, as the dimeric structure is strictly required to bridge the binding sites on the amyloid fibril surface[2]. Consequently, for any protocol requiring in vivo dosing, cellular permeability, or high-affinity competitive displacement of Aβ fibrils, Chrysamine G cannot be substituted with generic histological stains.

DMSO-Dependent Formulation for In Vivo and High-Throughput Assays

Chrysamine G is highly lipophilic, which necessitates specific solvent strategies to prevent precipitation in biological assays. It achieves a stable stock solubility of approximately 4 mg/mL in pure DMSO. For in vivo dosing, standard aqueous buffers are insufficient; however, utilizing a multi-component vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline) yields a stable, clear working solution at 2 mg/mL .

Evidence DimensionMaximum stable working solution concentration
Target Compound Data2 mg/mL (in 10% DMSO/40% PEG300/5% Tween 80 vehicle)
Comparator Or BaselinePure aqueous buffer (Baseline)
Quantified DifferenceComplete solubilization vs. rapid precipitation
ConditionsRoom temperature formulation for in vivo injection

Proper vehicle selection is critical during procurement planning to ensure the compound does not crash out of solution during expensive animal dosing or automated screening.

Enhanced Lipophilicity for In Vivo Brain Penetration

The structural substitution of carboxylic acids for sulfonic acids gives Chrysamine G a distinct pharmacokinetic advantage over Congo Red. In comparative in vivo models, Chrysamine G successfully partitions into brain tissue and crosses the blood-brain barrier, whereas Congo Red exhibits negligible brain uptake due to its high polarity [1].

Evidence DimensionBlood-brain barrier (BBB) penetration
Target Compound DataPermeable, partitions into brain tissue
Comparator Or BaselineCongo Red (Impermeable)
Quantified DifferenceBinary functional difference in in vivo cerebral uptake
ConditionsSystemic administration in murine models

This permeability makes Chrysamine G mandatory for live-animal neurodegenerative models where traditional histological dyes are useless.

Dimeric Structure Drives High-Affinity Aβ40 Fibril Binding

Chrysamine G exhibits a dual binding mode to Aβ40 fibrils, characterized by a high-affinity site with a Kd of 200 nM (Bmax = 1.13 moles per mole of Aβ40) and a low-affinity site (Kd = 38.77 µM). In competitive binding assays, monomeric analogs like Half-Chrysamine G show drastically reduced affinity and are poor competitors (IC50 > 1 µM) compared to the intact dimeric Chrysamine G .

Evidence DimensionDissociation constant (Kd) for high-affinity Aβ40 binding
Target Compound DataKd = 200 nM
Comparator Or BaselineHalf-Chrysamine G (Monomeric analog)
Quantified Difference>10-fold reduction in competitive binding affinity for the monomer
ConditionsIn vitro binding assay with synthetic Aβ40 fibrils

Ensures high signal-to-noise ratios and reliable competitive displacement when used as a reference standard in radiometric or fluorescent amyloid assays.

Sub-Micromolar Neuroprotection in Cellular Models

Beyond structural binding, Chrysamine G functions as an active inhibitor of amyloid toxicity. In PC12 cell models exposed to Aβ25-35 and Aβ40, the addition of Chrysamine G at concentrations between 0.1 µM and 1.0 µM significantly increases the number of surviving neurons compared to untreated baseline controls [1].

Evidence DimensionEffective neuroprotective concentration
Target Compound Data0.1 to 1.0 µM
Comparator Or BaselineUntreated Aβ-exposed cells (Baseline)
Quantified DifferenceSignificant increase in neuronal survival at sub-micromolar doses
ConditionsPC12 cell viability assay following Aβ exposure

Validates the compound as a reliable positive control for cell-based screening of novel Alzheimer's disease therapeutics.

Competitive Binding Assays for AD Therapeutics

Serves as a benchmark competitor to screen novel small molecules or radiotracers for amyloid fibril binding, relying on its established 200 nM Kd .

In Vivo Amyloid Imaging Models

Utilized in transgenic mouse models (e.g., PS1/APP) to study amyloid deposition, taking advantage of its ability to cross the blood-brain barrier unlike Congo Red [1].

Cell-Based Neurotoxicity Screening

Employed as a positive control inhibitor in PC12 cell assays measuring Aβ-induced cytotoxicity, effective at 0.1–1.0 µM concentrations [2].

Precursor for Radiotracer Synthesis

Acts as a structural scaffold for developing targeted PET/SPECT imaging agents (e.g., 99mTc-MAMA-chrysamine G) due to its validated amyloid affinity and lipophilicity [3].

Other CAS

6472-91-9

Wikipedia

Chrysamine G disodium salt

Dates

Last modified: 04-14-2024

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